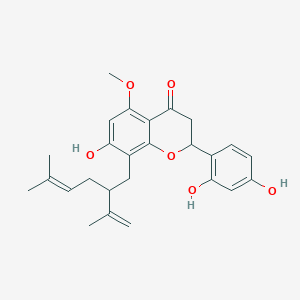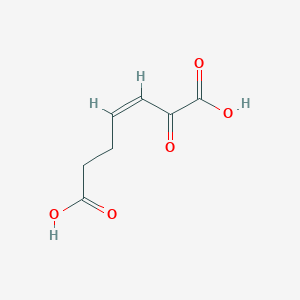
Kurarinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kurarinone is a natural flavanone predominantly found in the roots of the plant Sophora flavescens. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kurarinone can be synthesized through various chemical reactions involving flavanone precursors. One common method involves the prenylation of flavanone using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from the roots of Sophora flavescens. The process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Kurarinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield dihydroflavanone derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroflavanone derivatives.
Substitution: Thiolated or aminated flavanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting metastasis. It also shows potential in treating inflammatory diseases and infections.
Industry: Utilized in the development of natural health products and cosmetics due to its antioxidant properties
Wirkmechanismus
Kurarinone exerts its effects through multiple molecular targets and pathways:
Anticancer: Induces apoptosis by modulating proteins involved in cell death, such as caspases and Bcl-2 family proteins.
Anti-inflammatory: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1.
Antimicrobial: Disrupts microbial cell membranes and inhibits key enzymes involved in microbial metabolism.
Vergleich Mit ähnlichen Verbindungen
Kurarinone is unique among flavanones due to its prenylated structure, which enhances its bioactivity. Similar compounds include:
Naringenin: A non-prenylated flavanone with antioxidant and anti-inflammatory properties.
Hesperetin: Another flavanone known for its cardiovascular benefits.
Luteolin: A flavonoid with strong anti-inflammatory and anticancer activities
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.
Eigenschaften
Molekularformel |
C26H30O6 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3 |
InChI-Schlüssel |
LTTQKYMNTNISSZ-UHFFFAOYSA-N |
SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Kanonische SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Synonyme |
kurarinone norkurarinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)










![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)

